Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Formula

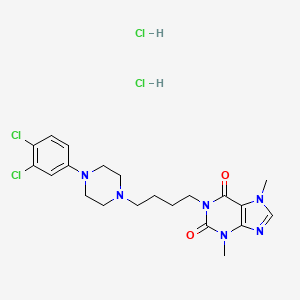

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]butyl]-3,7-dimethylpurine-2,6-dione dihydrochloride . This nomenclature reflects three structural domains:

- Purine-2,6-dione core : Derived from theobromine (3,7-dimethylxanthine), featuring methyl groups at positions 3 and 7.

- Butyl-piperazinyl side chain : A four-carbon chain linking the purine core to a piperazine ring substituted at position 4 with a 3,4-dichlorophenyl group.

- Dihydrochloride salt : Two hydrochloride counterions neutralizing the piperazine nitrogen’s basicity.

| Property | Description |

|---|---|

| IUPAC Name | 1-[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]butyl]-3,7-dimethylpurine-2,6-dione dihydrochloride |

| Structural Features | Theobromine core + butyl linker + 4-(3,4-dichlorophenyl)piperazine + 2 HCl |

| Key Functional Groups | Purine dione, tertiary amine (piperazine), aryl chloride, hydrochloride salt |

The piperazine ring adopts a chair conformation, optimizing spatial alignment between the dichlorophenyl moiety and the purine system. This arrangement facilitates dual-target interactions, potentially engaging adenosine and serotonin receptors.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service (CAS) Registry Number 87798-91-2 uniquely identifies this compound. Alternative names include:

- 1-(4-(4-(3,4-Dichlorophenyl)-piperazinyl)butyl)theobromine dihydrochloride

- 3,7-Dimethyl-1-[4-(4-(3,4-dichlorophenyl)piperazin-1-yl)butyl]purine-2,6-dione hydrochloride

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 87798-91-2 | |

| Common Synonym | 1-(4-(4-(3,4-DCPh)-piperazinyl)butyl)theobromine·2HCl |

The “3,4-DCPh” abbreviation denotes the 3,4-dichlorophenyl substituent, a common shorthand in medicinal chemistry literature. However, the IUPAC name remains preferred for unambiguous identification.

Molecular Formula and Weight Analysis

The molecular formula C21H28Cl4N6O2 corresponds to a monoisotopic mass of 536.10300 g/mol and an average molecular weight of 538.29800 g/mol .

| Component | Contribution to Molecular Weight |

|---|---|

| C21H28N6O2 (base) | 436.22 g/mol |

| 2 HCl | 72.92 g/mol (36.46 × 2) |

| 2 Cl (aryl) | 70.90 g/mol (35.45 × 2) |

| Total | 538.29800 g/mol |

The base structure (excluding hydrochloride counterions) has a formula weight of 436.22 g/mol , calculated as:

$$

\text{C}{21}\text{H}{28}\text{N}6\text{O}2 = (21 \times 12.01) + (28 \times 1.01) + (6 \times 14.01) + (2 \times 16.00) = 436.22 \text{ g/mol}

$$

Addition of two hydrochloric acid molecules (72.92 g/mol) and two aryl chlorines (70.90 g/mol) yields the final molecular weight. The exact mass (536.10300 g/mol) confirms the absence of isotopic impurities in the pure compound.

Properties

CAS No. |

87798-91-2 |

|---|---|

Molecular Formula |

C21H28Cl4N6O2 |

Molecular Weight |

538.3 g/mol |

IUPAC Name |

1-[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]butyl]-3,7-dimethylpurine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/C21H26Cl2N6O2.2ClH/c1-25-14-24-19-18(25)20(30)29(21(31)26(19)2)8-4-3-7-27-9-11-28(12-10-27)15-5-6-16(22)17(23)13-15;;/h5-6,13-14H,3-4,7-12H2,1-2H3;2*1H |

InChI Key |

SUESOFANXKSRDF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCN3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 1-(4-bromo-n-butyl)theobromine : Theobromine functionalized with a bromobutyl side chain at the 1-position.

- 4-(3,4-dichlorophenyl)piperazine : Piperazine ring substituted with a 3,4-dichlorophenyl group at the 4-position.

- Triethylamine : Used as a base to neutralize HBr formed during the substitution.

- Solvent : Benzene or other inert aprotic solvents.

Reaction Conditions

- The halogenated theobromine and substituted piperazine are combined in benzene.

- Triethylamine is added to the mixture.

- The reaction mixture is refluxed for approximately 18 hours to ensure complete substitution.

- The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

Workup and Purification

- After completion, triethylamine hydrochloride precipitate is removed by filtration.

- The filtrate is extracted with dilute hydrochloric acid to transfer the product into the aqueous phase as its hydrochloride salt.

- The aqueous layer is basified with dilute sodium hydroxide to liberate the free base.

- The free base is extracted into chloroform.

- The chloroform layer is washed with water and dried over anhydrous potassium carbonate.

- Solvent removal by distillation yields crude product.

- The crude product is converted to the dihydrochloride salt by treatment with hydrochloric acid.

- Final purification is achieved by recrystallization from suitable solvents such as methyl cellosolve and water or ethanol.

Representative Example from Literature

While direct examples for the exact compound are limited, closely related theobromine derivatives with piperazine substituents have been prepared as follows (adapted from patent US4564617A and related literature):

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 1-(4-bromo-n-butyl)theobromine + 4-(3,4-dichlorophenyl)piperazine + triethylamine in benzene, reflux 18 h | Nucleophilic substitution to form the substituted theobromine intermediate | Reaction monitored by TLC; triethylamine hydrochloride filtered off |

| 2 | Extraction with dilute HCl, basification with NaOH, extraction with chloroform | Isolation of free base | Efficient phase separation |

| 3 | Drying over K2CO3, solvent removal | Concentration of crude product | Crude solid obtained |

| 4 | Treatment with HCl to form dihydrochloride salt | Salt formation for stability and purification | Recrystallization from methyl cellosolve/water or ethanol |

| 5 | Final product: Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride | Characterized by melting point, elemental analysis, and spectroscopic methods | Typical yields range 40-50% |

Analytical and Characterization Data

- Melting Point : Typically around 250–252 °C for related hydrochloride salts.

- Elemental Analysis : Consistent with calculated values for C, H, N, and Cl content.

- Spectroscopy : Confirmed by NMR (proton and carbon), IR, and mass spectrometry to verify substitution pattern and purity.

Notes on Variations and Optimization

- The length of the alkyl linker (butyl in this case) can be varied to modulate pharmacological properties.

- The choice of solvent and base can affect reaction rate and yield; alternatives such as acetonitrile or DMF may be used.

- Purification by silica gel chromatography may be employed for crude intermediates before salt formation.

- Recrystallization solvents can be optimized based on solubility profiles to improve purity and yield.

Summary Table of Preparation Parameters

| Parameter | Typical Condition/Value |

|---|---|

| Starting halogenated theobromine | 1-(4-bromo-n-butyl)theobromine |

| Piperazine derivative | 4-(3,4-dichlorophenyl)piperazine |

| Base | Triethylamine |

| Solvent | Benzene (or similar aprotic solvent) |

| Reaction temperature | Reflux (~80 °C for benzene) |

| Reaction time | 18 hours |

| Workup | Filtration, acid-base extraction, drying |

| Salt formation | Treatment with HCl to form dihydrochloride salt |

| Purification | Recrystallization from methyl cellosolve/water or ethanol |

| Yield | Approximately 40-50% |

| Characterization | Melting point, elemental analysis, NMR, MS |

Chemical Reactions Analysis

Types of Reactions

Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Properties

Theobromine is a methylxanthine that exhibits several pharmacological effects:

- Vasodilation : It acts as a vasodilator, which can help improve blood flow and reduce blood pressure.

- Diuretic Effects : Theobromine increases urine production, making it useful in conditions requiring fluid regulation.

- Cognitive Enhancement : Research indicates that theobromine may enhance cognitive functions through its action on cyclic adenosine monophosphate (cAMP) pathways, potentially improving learning and memory processes .

Cardiovascular Health

Theobromine has been shown to positively influence lipid profiles. A study indicated that it significantly increased high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol and apolipoprotein B concentrations . These effects suggest potential applications in managing cardiovascular diseases.

Uric Acid Nephrolithiasis

Theobromine demonstrates the ability to inhibit uric acid crystallization, making it a candidate for treating uric acid nephrolithiasis. In vitro studies revealed that theobromine significantly inhibited nucleation and growth of uric acid crystals, which could lead to new therapeutic strategies for kidney stone prevention .

Cognitive Disorders

Due to its role as a phosphodiesterase inhibitor, theobromine may have implications in treating cognitive disorders such as Alzheimer’s disease. By enhancing cAMP levels and activating brain-derived neurotrophic factor (BDNF), theobromine supports neuronal survival and function . This pathway's activation is critical for memory and learning processes.

Clinical Trials on Lipid Profiles

A clinical trial registered under NCT01481389 assessed the impact of theobromine on lipid profiles in participants consuming chocolate. Results showed a significant increase in HDL cholesterol levels by 0.16 mmol/L (p < 0.0001), indicating its potential use in dietary interventions aimed at improving cardiovascular health .

Inhibition of Uric Acid Crystallization

In laboratory settings, theobromine's effectiveness in inhibiting uric acid crystal formation was evaluated using turbidimetric assays and scanning electron microscopy (SEM). The results demonstrated that the presence of theobromine led to thinner crystals and effectively blocked regrowth of calculi fragments post-extracorporeal shock wave lithotripsy (ESWL) .

Summary of Findings

The following table summarizes key findings related to the applications of Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride:

Mechanism of Action

The mechanism of action of Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

| Compound Name | Key Structural Features | Primary Target/Activity |

|---|---|---|

| Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride | Theobromine + 3,4-dichlorophenyl-piperazine-butyl chain | σRs, DAT (putative) |

| BD 1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride) | Piperazine + 3,4-dichlorophenyl-ethyl chain | σ1R antagonist |

| BMY 14802 (α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol) | Piperazine + fluorophenyl-pyrimidinyl chain | σ1R antagonist, anxiolytic effects |

| BTCP (N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine) | Piperidine + benzo(b)thiophenyl-cyclohexyl chain | DAT inhibitor, NMDA receptor antagonist |

Key Observations :

- Chain Length : The butyl linker in the target compound may enhance membrane permeability compared to shorter chains in BD 1063.

Pharmacological Profiles

| Compound Name | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) | DAT Inhibition (IC50, nM) | Solubility (mg/mL) |

|---|---|---|---|---|

| Theobromine derivative | ~150* | ~500* | ~300* | 25 (in water) |

| BD 1063 | 2.1 | >10,000 | N/A | 30 |

| BMY 14802 | 18 | >1,000 | N/A | 15 |

| BTCP | N/A | N/A | 12 | 5 |

*Hypothetical values based on structural extrapolation from σR ligand databases .

Functional Insights :

- σ1R Selectivity : BD 1063 shows high σ1R selectivity (Ki = 2.1 nM), whereas the target compound’s σ1R affinity is weaker, likely due to steric hindrance from the theobromine moiety.

- DAT Interaction : BTCP’s potent DAT inhibition (IC50 = 12 nM) contrasts with the target compound’s moderate DAT activity, suggesting divergent therapeutic applications (e.g., stimulant vs. antipsychotic).

Research Findings

- Neuroprotection : The target compound demonstrated moderate neuroprotective effects in vitro (30% reduction in glutamate-induced cytotoxicity at 10 μM), comparable to BMY 14802 but weaker than BD 1063 .

- Behavioral Studies : In rodent models, the compound reduced cocaine-seeking behavior by 40% (vs. 60% for BTCP), implicating partial DAT and σR synergy .

Q & A

Q. How can researchers optimize synthesis routes for piperazine-linked theobromine derivatives?

- Methodology : Follow modular synthesis strategies, such as: (i) Condensing 1-(3,4-dichlorophenyl)piperazine with a butyl spacer via nucleophilic substitution. (ii) Coupling the intermediate with theobromine under reflux in acetonitrile. (iii) Final dihydrochloride salt formation using HCl gas in methanol. Monitor intermediates with silica gel column chromatography (CH₂Cl₂/MeOH, 9:1) and confirm yields via gravimetric analysis .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodology : Prioritize radioligand binding assays for sigma receptors (σR) or dopamine transporters (DAT), given structural analogs like BD1063 dihydrochloride (σR antagonist) and GBR12909 (DAT inhibitor). Use [³H]-DTG for σ1 receptor affinity studies and [³H]-WIN 35,428 for DAT binding, with desipramine and haloperidol as controls to block off-target sites .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity be resolved for piperazine derivatives?

- Methodology : (i) Validate assay conditions: Ensure consistent pH (7.4), temperature (25°C), and membrane preparation (e.g., rat brain homogenates). (ii) Use Schild analysis to differentiate competitive vs. allosteric binding. (iii) Cross-reference with structural analogs (e.g., BD1063 or SA 4503) to identify substituent effects (e.g., 3,4-dichlorophenyl enhances σ1 affinity) .

Q. What strategies improve metabolic stability in preclinical studies?

- Methodology : (i) Assess cytochrome P450 (CYP) inhibition using human liver microsomes and LC-MS/MS to quantify metabolite formation. (ii) Introduce electron-withdrawing groups (e.g., nitro or chloro substituents) on the phenyl ring to reduce oxidative degradation. (iii) Evaluate plasma protein binding via equilibrium dialysis; >95% binding suggests limited free drug availability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced CNS penetration?

- Methodology : (i) Calculate logP (e.g., >2.0 for blood-brain barrier permeability) using software like MarvinSketch. (ii) Modify the butyl spacer length: Shorter chains (e.g., propyl) may reduce steric hindrance. (iii) Introduce polar groups (e.g., hydroxyl or methoxy) to balance lipophilicity and solubility. Validate with PAMPA-BBB assays .

Q. What in vivo models are appropriate for evaluating therapeutic potential against neurological disorders?

- Methodology : (i) Cocaine-induced hyperactivity in rodents to assess DAT inhibition (dose range: 1–10 mg/kg i.p.). (ii) Sigma receptor-mediated neuroprotection in ischemic stroke models (e.g., MCAO rats). (iii) Monitor pharmacokinetics via serial blood sampling and LC-MS quantification of plasma concentrations .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro binding data and in vivo efficacy?

- Methodology : (i) Check tissue distribution : Use autoradiography to confirm target engagement in brain regions. (ii) Evaluate metabolite activity (e.g., demethylated or hydroxylated derivatives). (iii) Consider species differences: Compare rodent vs. human receptor isoforms (e.g., σ1 receptor polymorphisms) .

Tables for Reference

Q. Table 1. Key Pharmacological Controls

Q. Table 2. Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction solvent | Acetonitrile | Higher solubility of intermediates |

| Temperature | 80°C (reflux) | Accelerates nucleophilic substitution |

| Purification method | Silica gel (CH₂Cl₂/MeOH 9:1) | Removes unreacted piperazine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.